N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and hexanoic acid derivatives
Mechanism of Action
Target of Action
Z-Lys(tos)-OH dcha, also known as Z-Lys NCA, is primarily used in the synthesis of polypeptides . The primary targets of this compound are the amino acids in the peptide chain that it helps to form. These amino acids play a crucial role in the structure and function of proteins, which are essential for many biological processes.
Mode of Action
Z-Lys(tos)-OH dcha interacts with its targets through a process known as ring-opening polymerization . This process involves the opening of a cyclic monomer, in this case, Z-Lys NCA, and the subsequent addition of this monomer to the growing polymer chain. The result is a long chain or a polymer of amino acids, also known as a polypeptide .
Biochemical Pathways
The formation of polypeptides via the ring-opening polymerization of Z-Lys NCA affects the protein synthesis pathway. Proteins are essential for numerous biological functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another. Therefore, the synthesis of polypeptides can have significant downstream effects on these biological processes .
Pharmacokinetics
As a compound used in the synthesis of polypeptides, its bioavailability would largely depend on the properties of the resulting polypeptide, including its size, charge, hydrophobicity, and the presence of any targeting ligands .
Result of Action
The primary result of the action of Z-Lys(tos)-OH dcha is the formation of polypeptides. These polypeptides can then fold into specific three-dimensional structures to form functional proteins. The exact molecular and cellular effects of this action would depend on the nature of the resulting protein .
Action Environment
The action of Z-Lys(tos)-OH dcha is influenced by several environmental factors. For instance, the pH of the environment can affect the stability of the compound and its ability to undergo ring-opening polymerization . Additionally, factors such as temperature and solvent can also influence the efficiency of the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
For the preparation of (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid, a multi-step synthesis is required. This involves the protection of amino groups, sulfonylation, and subsequent deprotection steps under controlled conditions.
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine involves large-scale hydrogenation processes, often using continuous flow reactors to ensure efficient conversion and high yield. The production of (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid may involve batch processes with stringent control over reaction parameters to maintain product purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding cyclohexanone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexylamines.
Scientific Research Applications
N-cyclohexylcyclohexanamine and its derivatives have several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for their potential therapeutic effects, including as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar chemical properties.
Dicyclohexylamine: Another related compound with two cyclohexyl groups.
Hexanoic Acid Derivatives: Compounds with similar structural features and functional groups.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its combination of cyclohexylamine and hexanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S.C12H23N/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25);11-13H,1-10H2/t19-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOLGXKZKPPRU-FYZYNONXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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